Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate is a chemical compound with diverse applications in scientific research. It is known for its high perplexity and burstiness, making it an intriguing subject for investigation. The compound has a molecular weight of 312.8 and is identified by the CAS number 1785763-56-5 .
Scientific Research Applications
Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
The synthesis of tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 6-chloropyrazine-2-amine with tert-butyl 3-aminopiperidine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(6-chloropyrazin-2-yl)methylamino}methylpiperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the tert-butyl group and the 6-chloropyrazin-2-yl moiety in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(9-19)17-12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLQUFJVWLWMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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